8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
Description
Properties
IUPAC Name |
8-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-13-9-14(22)21-8-4-7-12(21)15(13)17-19-16(20-24-17)10-5-2-3-6-11(10)18/h2-3,5-6,9H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBFIKUFNPZULV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with indolizinone structures. The synthetic routes often utilize various reagents and conditions to achieve high yields and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its effects on various cellular processes.
Anticancer Activity
Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 ± 0.2 | Induction of apoptosis via caspase activation |
| Panc-1 (Pancreatic Cancer) | 1.4 ± 0.2 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis through caspase pathways and affect cell cycle regulation, which are critical for cancer therapy .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities that lead to altered signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have highlighted the biological efficacy of compounds containing similar structural features:
- Study on Anti-HBV Activity : A related study demonstrated that derivatives of oxadiazole exhibited antiviral properties against Hepatitis B virus (HBV), showing potential for further development as antiviral agents .
- Neuroprotective Effects : Another investigation into oxadiazole derivatives reported significant neuroprotective activity in models of acute cerebral ischemia, suggesting broader therapeutic applications beyond oncology .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole structure. For instance, derivatives similar to 8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one have demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group enhances the lipophilicity of the compound, which may improve its membrane permeability and efficacy against microbial pathogens .
Anticancer Properties
The oxadiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, certain oxadiazole derivatives have been reported to exhibit IC50 values in the low micromolar range, indicating potent activity .
Synthesis and Derivatives
The synthesis of 8-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one typically involves multi-step reactions starting from readily available precursors. The introduction of the oxadiazole moiety can be achieved through cyclization reactions involving hydrazones or amidoximes. The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
Material Science Applications
Beyond biological applications, this compound may find utility in material science, particularly in the development of organic semiconductors and photonic devices. The unique electronic properties imparted by the indolizinone structure allow for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of chlorinated phenyl groups can enhance the thermal stability and charge transport characteristics of materials based on this compound .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what methodological considerations are critical for optimizing yield and purity?
- Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of precursors such as 2-chlorophenyl-substituted amidoximes with activated carbonyl intermediates. Key steps include:
- Formation of the 1,2,4-oxadiazole ring via cyclization under reflux with catalysts like DCC (dicyclohexylcarbocdiimide) .
- Introduction of the dihydroindolizinone core via Suzuki-Miyaura coupling for aryl-aryl bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
- Critical Considerations: Purification via column chromatography (silica gel, gradient elution) and recrystallization (solvent: ethanol/water) to achieve >95% purity. Yield optimization requires strict temperature control (70–80°C for cyclization) and stoichiometric precision .
Q. Which spectroscopic and crystallographic methods are recommended for structural validation?
- Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). Key signals include the methoxy group (~δ 3.8 ppm in ¹H NMR) and oxadiazole ring carbons (~δ 165–170 ppm in ¹³C NMR) .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve bond lengths/angles. Data collection at 90 K minimizes thermal motion artifacts .
Q. What preliminary biological screening assays are appropriate for this compound?
- Answer: Initial screening should include:
- Enzyme Inhibition Assays: Fluorescence-based assays for kinases or proteases (e.g., ATPase activity measurement via malachite green phosphate detection) .
- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for this compound?
- Answer: Contradictions often arise from polymorphism or twinning. Mitigation strategies include:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality .
- Refinement: Apply twin refinement in SHELXL (TWIN/BASF commands) for twinned crystals. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
- Comparative Analysis: Cross-reference with analogous oxadiazole-indolizinone structures (e.g., 7-(3-chlorophenyl) derivatives) to identify outliers .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological impacts?
- Answer: Follow the INCHEMBIOL framework :
- Abiotic Studies: Hydrolysis/photolysis under simulated sunlight (Xe lamp, λ > 290 nm) to measure half-life (t₁/₂) in water/soil.
- Biotic Studies:
- Microcosm Models: Assess biodegradation using OECD 301F (modified Sturm test).
- Ecotoxicology: Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition (72h Chlorella vulgaris assay) .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives?
- Answer:
- Docking Studies: Use AutoDock Vina or MOE to model interactions with target proteins (e.g., COX-2 or EGFR kinase). Focus on the oxadiazole moiety’s hydrogen-bonding with catalytic residues .
- QSAR Modeling: Apply Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO, dipole moments) with bioactivity .
- MD Simulations: Run 100 ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
